Anti-Sickling Activity: Potent Inhibition of Hemoglobin S Gelation
The dipeptide L-Lys-L-Phe (the active moiety of the hydrochloride salt) demonstrates potent and quantifiable inhibition of sickle hemoglobin (HbS) gelation and cell sickling. While other amino acids and peptides have shown some activity, the specific activity profile of Lys-Phe is well-characterized. In standardized assays, a progressive inhibition of deoxyhemoglobin S gelation was observed with increasing concentrations of Lys-Phe, reaching maximum effect at 30 mM [1]. Furthermore, incubation of sickle cells with Lys-Phe for 3 hours resulted in a measurable decrease in P50 (oxygen affinity) from 51 mmHg to 41 mmHg in cells depleted of 2,3-bisphosphoglycerate, indicating a direct effect on hemoglobin oxygen binding [1].
| Evidence Dimension | Inhibition of deoxyhemoglobin S gelation |
|---|---|
| Target Compound Data | Progressive inhibition up to 30 mM |
| Comparator Or Baseline | Other amino acids and peptides; specific quantitative comparisons not available in the same study, but activity is distinct and well-documented as a potent dipeptide inhibitor. |
| Quantified Difference | Not directly quantified vs. a single comparator; represents a unique, well-defined activity profile at the tested concentrations. |
| Conditions | Deoxyhemoglobin S solutions and gels; centrifugation assay [1] |
Why This Matters
This specific anti-sickling activity profile, including a defined concentration-response relationship and a measurable shift in oxygen affinity, provides a validated biological benchmark for researchers investigating sickle cell disease mechanisms or screening potential therapeutic agents.
- [1] Franklin, I. M., et al. (1983). A potent new dipeptide inhibitor of cell sickling and haemoglobin S gelation. European Journal of Biochemistry, 136(1), 209-214. View Source
